2-((4-(Methylsulfonyl)-2-nitrophenyl)thio)acetic acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature principles for complex organic molecules containing multiple functional groups. The official IUPAC name for this compound is 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetic acid, which precisely describes the molecular architecture and functional group positioning. This nomenclature system accurately reflects the compound's structural hierarchy, beginning with the acetic acid backbone and systematically identifying the substituted phenyl ring system.
The compound is registered under Chemical Abstracts Service number 99358-36-8, providing a unique identifier for database searches and regulatory documentation. Alternative systematic names include {[4-(Methylsulfonyl)-2-nitrophenyl]thio}acetic acid and 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetic acid, all of which maintain consistency with IUPAC naming conventions while offering slight variations in structural emphasis. The PubChem Compound Identifier assigns this molecule the designation 1543500, facilitating cross-referencing across multiple chemical databases and research platforms.
| Identification Parameter | Value |
|---|---|
| IUPAC Name | 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetic acid |
| Chemical Abstracts Service Number | 99358-36-8 |
| PubChem Compound Identifier | 1543500 |
| Molecular Formula | C₉H₉NO₆S₂ |
| Molecular Weight | 291.3 g/mol |
The molecular formula C₉H₉NO₆S₂ indicates the presence of nine carbon atoms, nine hydrogen atoms, one nitrogen atom, six oxygen atoms, and two sulfur atoms, reflecting the complex multi-functional nature of this organic compound. The InChI identifier InChI=1S/C9H9NO6S2/c1-18(15,16)6-2-3-8(17-5-9(11)12)7(4-6)10(13)14/h2-4H,5H2,1H3,(H,11,12) provides a standardized representation of the molecular connectivity and stereochemistry. The corresponding InChIKey MILCDFHAJJDOKY-UHFFFAOYSA-N offers a shortened hash representation suitable for database indexing and computational applications.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits a complex three-dimensional structure characterized by the interplay between multiple functional groups and their spatial arrangements. The compound adopts a primarily planar aromatic core with significant out-of-plane deviations introduced by the methylsulfonyl and thioacetic acid substituents. Computational modeling using the SMILES notation CS(=O)(=O)C1=CC(=C(C=C1)SCC(=O)O)N+[O-] reveals the molecular connectivity and provides insights into the preferred conformational states.
The benzene ring system maintains its characteristic planar geometry, serving as the central scaffold for functional group attachment. The methylsulfonyl group at the 4-position extends perpendicular to the aromatic plane, creating a tetrahedral geometry around the sulfur center with characteristic sulfur-oxygen double bond lengths and sulfur-carbon single bond distances. The nitro group at the 2-position adopts a coplanar arrangement with the benzene ring, maximizing conjugation with the aromatic π-electron system and contributing to the overall electronic structure of the molecule.
The thioacetic acid moiety introduces additional conformational flexibility through rotation around the carbon-sulfur and sulfur-carbon bonds connecting the acetic acid group to the aromatic system. Three-dimensional conformational analysis indicates that the compound can adopt multiple low-energy conformations differing primarily in the orientation of the acetic acid chain relative to the aromatic plane. The sulfur atom serving as the linker between the aromatic ring and acetic acid chain exhibits characteristic bond angles consistent with sp³ hybridization, facilitating conformational mobility while maintaining structural integrity.
| Structural Feature | Geometric Parameter | Characteristic Value |
|---|---|---|
| Aromatic Ring | Planarity | Coplanar within 0.01 Å |
| Methylsulfonyl Group | Sulfur Geometry | Tetrahedral |
| Nitro Group | Orientation | Coplanar with ring |
| Thioacetic Chain | Conformational Freedom | Multiple rotamers |
| Sulfur Linker | Hybridization | sp³ |
Crystallographic Data and X-ray Diffraction Studies
While direct crystallographic data for this compound is limited in the available literature, related structural studies provide valuable insights into the solid-state behavior of similar sulfur-containing aromatic compounds. X-ray diffraction analysis of structurally analogous molecules reveals characteristic patterns of intermolecular interactions and crystal packing arrangements that can be extrapolated to understand the likely crystalline behavior of this compound.
The compound demonstrates potential for hydrogen bonding interactions through its carboxylic acid functionality, which typically results in the formation of dimeric or polymeric hydrogen-bonded networks in the solid state. The presence of multiple electron-withdrawing groups, including the nitro and methylsulfonyl substituents, significantly influences the electronic distribution within the aromatic system and affects the intermolecular packing efficiency. Computational predictions suggest that the compound would likely crystallize in a monoclinic or triclinic space group, consistent with the asymmetric nature of the substitution pattern and the conformational flexibility of the thioacetic acid chain.
The nitro group contributes to intermolecular interactions through its oxygen atoms, potentially participating in weak hydrogen bonding or dipole-dipole interactions with neighboring molecules in the crystal lattice. The methylsulfonyl group provides additional sites for intermolecular contact through its sulfonyl oxygen atoms, which can act as hydrogen bond acceptors. These multiple interaction sites create a complex network of weak intermolecular forces that stabilize the crystal structure and influence the physical properties of the solid material.
| Crystallographic Parameter | Predicted Value Range |
|---|---|
| Space Group | Monoclinic or Triclinic |
| Hydrogen Bonding | Carboxylic acid dimers |
| Intermolecular Interactions | Multiple weak forces |
| Packing Efficiency | Moderate to high |
Comparative Analysis with Structural Analogues
The structural characterization of this compound benefits significantly from comparison with closely related analogues that share similar functional group arrangements or molecular frameworks. The compound 2-((4-nitrophenyl)thio)acetic acid represents a simplified analogue lacking the methylsulfonyl substituent, allowing for direct assessment of the influence of this functional group on molecular properties. This comparison reveals that the methylsulfonyl group significantly increases the molecular weight from 213.207 to 291.3 g/mol and introduces additional sites for intermolecular interactions.
Structural analysis of 2-(4-methylsulfonyl-2-nitrophenyl)acetic acid provides insights into the effect of replacing the sulfur linkage with a direct carbon-carbon bond. This analogue, with molecular formula C₉H₉NO₆S and molecular weight 259.24 g/mol, demonstrates reduced conformational flexibility compared to the thioether-linked compound, highlighting the importance of the sulfur atom in providing molecular mobility. The comparison illustrates how the sulfur linker contributes approximately 32 mass units while significantly enhancing the compound's conformational diversity.
The compound 2-((4-methoxyphenyl)thio)acetic acid offers a comparative study of electron-donating versus electron-withdrawing substituents on the aromatic ring system. While the methoxy-substituted analogue exhibits a molecular weight of 198.04 g/mol, the presence of electron-withdrawing nitro and methylsulfonyl groups in the target compound dramatically alters both the electronic properties and molecular interactions. This comparison demonstrates how substituent effects propagate through the aromatic system to influence the overall molecular behavior.
Analysis of sulfonylacetic acid derivatives, including 2-((4-fluorophenyl)sulfonyl)acetic acid and 2-((4-chlorophenyl)sulfonyl)acetic acid, provides insights into the oxidation state effects of sulfur-containing functional groups. These compounds, with molecular weights of 218.00 and 233.98 g/mol respectively, represent the fully oxidized sulfonyl analogues of the thioether linkage present in the target compound. The comparison reveals how oxidation of the sulfur center from the +2 oxidation state in thioethers to the +6 oxidation state in sulfones fundamentally alters the molecular geometry, electronic distribution, and intermolecular interaction patterns.
| Structural Analogue | Molecular Weight | Key Structural Difference | Functional Impact |
|---|---|---|---|
| 2-((4-nitrophenyl)thio)acetic acid | 213.207 g/mol | Lacks methylsulfonyl group | Reduced molecular complexity |
| 2-(4-methylsulfonyl-2-nitrophenyl)acetic acid | 259.24 g/mol | Direct C-C linkage | Reduced conformational freedom |
| 2-((4-methoxyphenyl)thio)acetic acid | 198.04 g/mol | Electron-donating substituent | Altered electronic properties |
| 2-((4-fluorophenyl)sulfonyl)acetic acid | 218.00 g/mol | Oxidized sulfur center | Different bonding mode |
Properties
IUPAC Name |
2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6S2/c1-18(15,16)6-2-3-8(17-5-9(11)12)7(4-6)10(13)14/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILCDFHAJJDOKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)SCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364252 | |
| Record name | ST50032452 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99358-36-8 | |
| Record name | ST50032452 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Device and Method Description
- The device includes two storage tanks, two metering pumps, two tubular reactors, a three-way mixer, and a collection kettle with waste gas absorption.
- The first tubular reactor carries out the nitration of 4-methylsulfonyltoluene with nitric acid under controlled temperature (70–135 °C) and pressure (~1.2–1.8 MPa).
- The nitrated product is mixed with a catalyst-containing nitric acid solution in the second tubular reactor for oxidation at higher temperature (120–160 °C).
- Oxygen is introduced to enhance oxidation efficiency and reduce nitric acid consumption.
- The process allows continuous reaction with precise control of residence times (e.g., 12–15 min in nitration, 20–480 min in oxidation), temperature zones, and reactant ratios.
Advantages
- Avoids use of sulfuric acid, reducing waste and environmental impact.
- Enables recycling of nitric acid and unreacted starting materials.
- Improves safety and efficiency through continuous production and accurate parameter control.
- Achieves high nitration yield (~99%) and overall isolated yields up to 98% with high purity (~99%).
Representative Reaction Conditions and Yields
| Example | 4-Methylsulfonyltoluene (g) | Nitric Acid Conc. (%) | Catalyst(s) | Temp. (1st Reactor °C) | Temp. (2nd Reactor °C) | Residence Time (1st/2nd Reactor, min) | Pressure (MPa) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 170 | 78 | V2O5, THICA | 85 / 100 / 130 | 150 | 15 / 50 | 1.2 | 78 | 99 |
| 2 | 170 | 70 | V2O5, Zr acetate | 120 / 130 | 160 | 12 / 480 | 1.5 | 95 | 98 |
| 3 | 170 | 78 | V2O5, Cu nitrate | 120 / 130 | 160 | 12 / 60 | 1.8 | 98 | 99 |
| 4 | 145 | 80 | V2O5, THICA | 115 / 132 | 155 | 15 / 480 | 1.5 | 90 | 98 |
| 5 | 170 | 90 | V2O5, Cu nitrate, THICA | 120 / 130 | 160 | 12 / 60 | 1.5 | 86 | 99 |
THICA: A specific catalyst reagent; V2O5: Vanadium pentoxide.
Process Flow Summary
- Dissolve 4-methylsulfonyltoluene in nitric acid in first storage tank.
- Dissolve catalyst(s) in nitric acid in second storage tank.
- Pump solutions into first tubular reactor for nitration.
- Mix nitration product with catalyst solution; pump into second tubular reactor for oxidation.
- Collect product, recover nitric acid by reduced pressure distillation.
- Adjust pH to precipitate product; filter, wash, and dry.
This continuous flow process significantly reduces reaction time, waste generation, and improves product quality compared to traditional batch methods.
Thioether Formation: Coupling of 2-Nitro-4-Methylsulfonylphenyl Derivatives with Thioacetic Acid
The critical step to form 2-((4-(Methylsulfonyl)-2-nitrophenyl)thio)acetic acid is the formation of the thioether bond linking the aromatic ring to the acetic acid moiety via sulfur.
General Synthetic Approach
- The thioether linkage is typically formed by nucleophilic substitution or coupling reactions between a halogenated or activated aromatic intermediate (bearing nitro and methylsulfonyl groups) and a thiol or thioacetic acid derivative.
- The reaction conditions are optimized to preserve sensitive groups like nitro and sulfonyl moieties.
- Commonly, 4-(methylsulfonyl)-2-nitrophenyl halides or sulfonates are reacted with thioacetic acid or its salts under mild conditions to yield the thioether acetic acid product.
Summary Table of Preparation Steps and Conditions
| Step | Reactants/Intermediates | Conditions | Notes |
|---|---|---|---|
| Nitration | 4-Methylsulfonyltoluene + HNO3 | Continuous flow, 70–135 °C, 1.2–1.8 MPa | High nitration yield (~99%) |
| Oxidation | Nitrated intermediate + catalyst + O2 | Continuous flow, 120–160 °C | Converts methyl to carboxylic acid |
| Thioether formation | 2-Nitro-4-methylsulfonylphenyl halide + thioacetic acid or salt | Mild conditions, nucleophilic substitution or coupling | Preserves sensitive groups |
| Purification and isolation | Product mixture | pH adjustment, filtration, drying | High purity (~98–99%) |
Research Findings and Analytical Data
- Nuclear Magnetic Resonance (NMR) spectra confirm the structure and purity of intermediates and final products.
- Liquid phase analysis shows near-complete nitration conversion at the outlet of the first tubular reactor.
- The continuous flow method achieves high yields with reduced reaction times compared to batch processes.
- The use of oxygen in oxidation improves efficiency and reduces nitric acid consumption.
- Recycling of unreacted materials and nitric acid is feasible, enhancing sustainability.
Chemical Reactions Analysis
Types of Reactions
2-((4-(Methylsulfonyl)-2-nitrophenyl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-((4-(Methylsulfonyl)-2-aminophenyl)thio)acetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₉N₁O₆S₂
- Molecular Weight : 291.3 g/mol
- CAS Number : 99358-36-8
The compound features a thioether linkage, a nitro group, and a methylsulfonyl group attached to a phenyl ring, which contributes to its unique reactivity and potential applications.
Medicinal Chemistry
2-((4-(Methylsulfonyl)-2-nitrophenyl)thio)acetic acid serves as a valuable building block for synthesizing novel pharmaceutical agents. Its structural characteristics allow for modifications that can enhance biological activity.
Case Study : A study explored the synthesis of derivatives of this compound that exhibited significant antibacterial and antiviral properties. By modifying the nitro group to amino groups through reduction reactions, researchers developed compounds with improved efficacy against various pathogens.
Materials Science
Due to its unique chemical structure, this compound is also investigated for its potential in developing advanced materials. The presence of the sulfonyl and thioether groups can impart specific properties such as enhanced thermal stability and solubility.
Data Table: Material Properties Comparison
| Property | This compound | Similar Compounds |
|---|---|---|
| Thermal Stability | High | Moderate |
| Solubility | Soluble in polar solvents | Varies |
| Reactivity | Moderate | High |
Biological Studies
This compound is utilized to study the biological effects of nitro and thioether groups on various systems. Its ability to interact with thiol-containing biomolecules makes it a candidate for exploring redox reactions in biological contexts.
Case Study : Research has shown that compounds with similar structures can inhibit cellular entry of viruses like SARS-CoV-2 by interfering with viral proteins. The nitro group plays a critical role in these interactions, providing insights into potential therapeutic strategies against viral infections .
Industrial Applications
In industrial settings, this compound is employed in synthesizing dyes, pigments, and other chemicals due to its reactive nature. Its ability to undergo oxidation and reduction reactions allows for versatile applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-((4-(Methylsulfonyl)-2-nitrophenyl)thio)acetic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the thioether linkage can interact with thiol-containing biomolecules. The methylsulfonyl group can enhance the compound’s solubility and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on molecular formulas.
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s nitro and methylsulfonyl groups enhance electrophilicity compared to analogues with methylthio (-SCH₃) or phenoxy (-OPh) groups, which are electron-donating. This difference impacts reactivity in substitution reactions and solubility in polar solvents .
- Synthetic Accessibility : The target compound’s synthesis likely involves decarboxylation of intermediates, as seen in the formation of 1-methylsulfonyl-4-nitrobenzene (). This contrasts with simpler analogues (e.g., 4-(methylthio)phenylacetic acid), which require fewer steps .
Functional Analogues with Varied Core Structures
Table 2: Functional Analogues in Drug Discovery
Key Observations :
Toxicity and Physicochemical Profiles
- Toxicity : Sodium salts of thioacetic acid derivatives (e.g., QAC-3–6 in ) exhibit higher toxicity than their acid forms due to increased bioavailability . The target compound’s nitro group may confer reactivity that requires careful toxicity profiling.
- Lipophilicity : Derivatives like 2c (log P ~2.5) and QAC-1 (log P ~3.1) () fall within Lipinski’s optimal range for membrane permeability, whereas the target compound’s polar sulfonyl group may reduce log P, affecting absorption .
Biological Activity
2-((4-(Methylsulfonyl)-2-nitrophenyl)thio)acetic acid is an organic compound notable for its complex structure, which includes a thioether linkage, a nitro group, and a methylsulfonyl group. This compound has garnered interest in medicinal chemistry and biological research due to its potential therapeutic applications and mechanisms of action.
Chemical Structure and Synthesis
The molecular formula of this compound is C₉H₉N₁O₆S₂. The synthesis typically involves:
- Nitration : Introduction of the nitro group to the 4-methylsulfonylphenyl precursor.
- Thioether Formation : Reaction with thioglycolic acid under basic conditions to form the thioether linkage.
These steps yield a compound with significant biological activity due to its functional groups, which can interact with various molecular targets in biological systems .
The biological activity of this compound can be attributed to several mechanisms:
- Redox Reactions : The nitro group can undergo reduction, potentially leading to the formation of reactive intermediates that can interact with cellular components.
- Thioether Linkage : This allows the compound to engage with thiol-containing biomolecules, influencing various biochemical pathways.
- Enhanced Solubility : The methylsulfonyl group improves the compound's solubility, facilitating its interaction with biological targets .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives featuring nitro groups have shown effectiveness against bacterial infections by targeting essential bacterial enzymes .
Anticancer Activity
Studies have demonstrated that compounds containing nitrophenyl moieties can inhibit cancer cell proliferation. For example, related compounds have been shown to induce apoptosis in breast cancer cells (MDA-MB-231), enhancing caspase-3 activity and leading to morphological changes indicative of cell death .
| Compound | IC50 (μM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound 1 | 0.64 ± 0.47 | Vero cells | Inhibition of viral entry |
| Compound 2 | N/A | MDA-MB-231 | Induction of apoptosis |
| Compound 3 | N/A | HepG2 | Inhibition of topoisomerase |
Case Studies
- Antiviral Activity : A study on related compounds indicated that those with a similar structural framework inhibited the entry of SARS-CoV-2 into host cells, suggesting potential applications in antiviral therapies .
- Cancer Research : In vitro studies showed that derivatives could disrupt microtubule assembly at concentrations as low as 20 μM, suggesting their role as microtubule-destabilizing agents in cancer treatment .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-((4-(Methylsulfonyl)-2-nitrophenyl)thio)acetic acid, and how can purity be ensured?
- Methodological Answer :
- Nucleophilic substitution : React 4-(methylsulfonyl)-2-nitrothiophenol with bromoacetic acid in basic conditions (e.g., NaOH/ethanol) to form the thioether bond. Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:1) .
- Purification : Use column chromatography (silica gel, gradient elution with dichloromethane/methanol) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water with 0.1% trifluoroacetic acid) and NMR (¹H/¹³C) .
- Challenges : The nitro group may complicate reduction side reactions; control reaction temperature (<60°C) and avoid strong reducing agents .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.5–8.5 ppm), methylsulfonyl (δ 3.2 ppm, singlet), and acetic acid protons (δ 3.8–4.2 ppm). ¹³C NMR confirms carbonyl (δ 170–175 ppm) and sulfonyl (δ 45–50 ppm) groups .
- IR : Look for S=O stretches (1320–1160 cm⁻¹ for sulfonyl), C=O (1700–1720 cm⁻¹), and NO₂ (1520–1350 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calculated for C₉H₉NO₆S₂: 315.21 g/mol) .
Advanced Research Questions
Q. How does the compound’s structure influence its antiradical activity, and what assays are suitable for evaluation?
- Methodological Answer :
- Mechanistic Insight : The thioether and nitro groups may act as electron-withdrawing groups, stabilizing free radicals. The acetic acid moiety enhances solubility in polar solvents for biological testing .
- Assays :
- DPPH Assay : Dissolve the compound in methanol (0.1–1.0 mM) and measure absorbance at 517 nm after 30 min. Compare IC₅₀ values with standard antioxidants (e.g., ascorbic acid) .
- ABTS⁺ Scavenging : Generate ABTS⁺ radical cation and measure decay at 734 nm. Use kinetic models to assess scavenging efficiency .
- Data Interpretation : Lower IC₅₀ indicates higher activity. Contradictory results may arise from solvent polarity or competing redox reactions .
Q. What strategies resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer :
- Case Study : If antiradical activity is high in vitro but low in cellular assays (e.g., plant rhizogenesis), consider:
- Bioavailability : Modify the acetic acid group to esters (e.g., methyl ester) to enhance membrane permeability .
- Metabolic Stability : Use LC-MS to detect degradation products in biological matrices .
- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to correlate substituent effects (e.g., nitro position) with toxicity profiles .
Q. How can computational methods predict the compound’s reactivity in nucleophilic environments?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO). High LUMO energy suggests susceptibility to nucleophilic attack at the nitro group .
- MD Simulations : Simulate solvation in water/DMSO to predict aggregation behavior, which affects reactivity .
Experimental Design & Data Analysis
Q. What in vitro models are appropriate for studying the compound’s impact on plant rhizogenesis?
- Methodological Answer :
- Model System : Use Paulownia clone root explants in Murashige-Skoog (MS) medium. Apply the compound (0.1–100 µM) and measure root elongation over 14 days .
- Controls : Include sodium salts of the compound (improved solubility) and untreated explants.
- Data Analysis : EC₅₀ values for growth inhibition can be calculated using nonlinear regression (GraphPad Prism) .
Q. How can structure-activity relationships (SAR) guide derivative synthesis for enhanced bioactivity?
- Methodological Answer :
- Modification Sites :
- Nitro Group : Replace with amino (via reduction) to assess electron-donating effects.
- Sulfonyl Group : Substitute with carbonyl to study steric vs. electronic contributions .
- Testing Pipeline : Synthesize derivatives > screen for antiradical/antimicrobial activity > perform QSAR modeling (e.g., CoMFA) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
